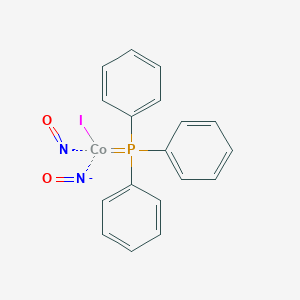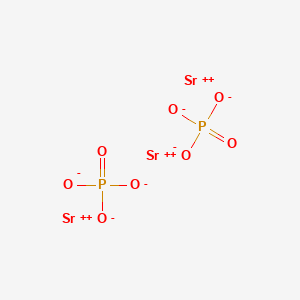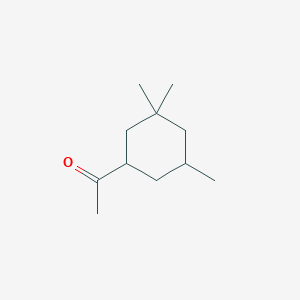
Adenosine-5'-pentaphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine-5'-pentaphosphate, also known as Ap5A, is a nucleotide molecule that plays an important role in various biochemical and physiological processes. Ap5A is a dinucleotide made up of two adenosine monophosphates (AMP) linked by a phosphoanhydride bond between the 5' and 5'' positions of the ribose sugar.
Scientific Research Applications
1. Enzyme Inhibition
Adenosine-5'-pentaphosphate has been shown to inhibit the enzymatic activity of ribonuclease A (RNase A), an important enzyme in RNA processing. This inhibition was observed when using nucleoside tetra- and pentaphosphates synthesized from adenosine (Shepard, Windsor, Raines, & Cummins, 2019).
2. Inhibitors of Hydrolases
This compound derivatives have been tested as inhibitors of specific diadenosine tetraphosphate hydrolases, enzymes involved in the regulation of nucleotides like ATP and ADP. These derivatives showed significant inhibitory effects, making them valuable in studying nucleotide function (Guranowski, Starzyńska, McLennan, Baraniak, & Stec, 2003).
3. Modulation of Receptors
This compound is also involved in modulating receptors in rat midbrain synaptic terminals. It acts as an agonist to diadenosine pentaphosphate, which influences calcium transients, a critical component in neuronal signaling (Diaz-Hernandez, Pintor, & Miras‐Portugal, 2000).
4. Nucleotide Synthesis
Polyphosphate kinases, which are crucial for nucleotide synthesis, utilize this compound for the phosphorylation of nucleotides. This demonstrates its role in the biocatalytic synthesis of different phosphorylated nucleotides (Mordhorst, Singh, Mohr, Hinkelmann, Keppler, Jessen, & Andexer, 2019).
5. Metabolic Pathways in Plants
In plant biology, this compound is involved in biochemical conversions of minor mononucleotides and dinucleotides, suggesting its participation in various plant cellular processes (Guranowski, 2004).
properties
CAS RN |
14535-90-1 |
|---|---|
Molecular Formula |
C10H18N5O19P5 |
Molecular Weight |
667.14 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H18N5O19P5/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(30-10)1-29-36(21,22)32-38(25,26)34-39(27,28)33-37(23,24)31-35(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
WYJWVZZCMBUPSP-KQYNXXCUSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
physical_description |
Solid |
synonyms |
adenosine 5'-pentaphosphate pppppA |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis[2-(4-chlorophenyl)ethyl]amine](/img/structure/B85133.png)

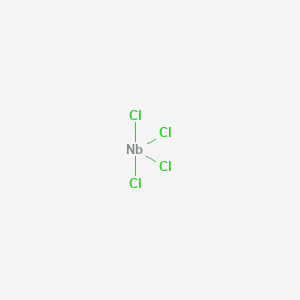
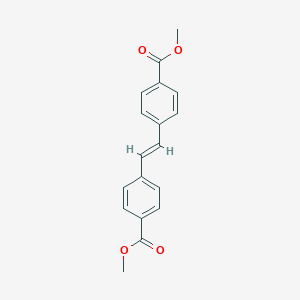

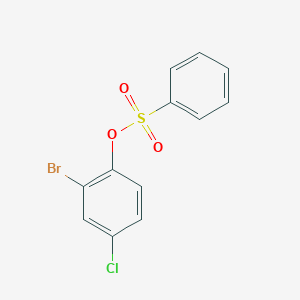
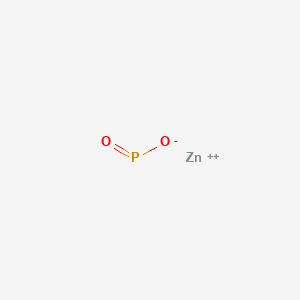
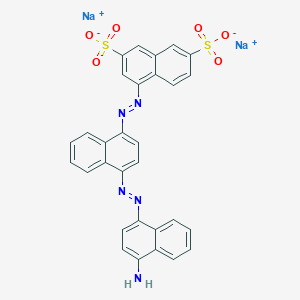

![5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone](/img/structure/B85148.png)

